molecular formula C25H20FN3O B012841 L-364,373 CAS No. 103342-82-1

L-364,373

Cat. No.: B012841
CAS No.: 103342-82-1
M. Wt: 397.4 g/mol
InChI Key: CGBANSGENFERAT-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-364,373 (R-L3) is a benzodiazepine derivative that selectively activates the slow delayed rectifier potassium current (IKs) in cardiac cells by targeting the KCNQ1/KCNE1 channel complex . This compound exhibits dose-dependent inhibition of muscle contraction parameters (amplitude, force, frequency, duration) in guinea pig urinary bladder smooth muscle , and induces concentration-dependent relaxation in preconstricted mesenteric arteries (pEC50 = 6.3 ± 0.4 µM) . Despite its efficacy in guinea pig models, it fails to activate IKs in canine cardiomyocytes, underscoring species-specific responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: R-L3 can be synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 1H-indole-3-methanol in the presence of a base to form an intermediate. This intermediate is then reacted with methylamine to form the final product, R-L3 .

Industrial Production Methods: Industrial production of R-L3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: R-L3 undergoes various chemical reactions, including:

    Oxidation: R-L3 can be oxidized to form corresponding oxides.

    Reduction: Reduction of R-L3 can lead to the formation of reduced derivatives.

    Substitution: R-L3 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of R-L3 can yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

R-L3 has a wide range of scientific research applications, including:

Mechanism of Action

R-L3 exerts its effects by binding to and modulating the activity of potassium channels, specifically the Kv7.1/KCNE1 channels. This binding leads to increased current magnitude and mildly slowed channel activation. The compound shortens action potential duration and suppresses early afterdepolarizations in ventricular myocytes, making it a potential therapeutic agent for cardiac conditions .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key similarities and differences between L-364,373 and structurally or functionally related compounds:

Compound Structure Target Mechanism Efficacy/Species Specificity Clinical Relevance
This compound (R-L3) Two benzene rings with F, N, O atoms KCNQ1/KCNE1 complex Activates IKs via voltage-dependent activation and accelerated channel gating Effective in guinea pigs; inactive in canine models Potential for long QT syndrome (LQTS) therapy
Mefenamic Acid (MFA) Fenamate (non-benzodiazepine) KCNQ1/KCNE1 complex Activates IKs with β-adrenergic independence Effective in canine ventricular myocytes NSAID repurposing for arrhythmias; side effects likely
NS-5806 Three benzene rings with Br, F atoms Not specified in evidence Structural similarity but functional data lacking Unknown Unknown
KCNQ1 Activator-1 Undisclosed (compound 3) KCNQ1 Direct KCNQ1 activation High specificity for KCNQ1 Promising for LQTS research
Zinc Pyrithione (ZnPy) Organozinc compound KCNQ1 (homomeric or complex) Activates both KCNQ1 and KCNQ1/KCNE1 channels Broad activity across channel types Limited due to off-target effects
Hexachlorophene (HCP) Polyphenolic compound KCNQ1 and KCNQ1/KCNE1 Potentiates channel activity via unknown mechanisms Activates both channel types Toxicity concerns limit therapeutic use

Key Findings

Stereoselectivity : this compound is unique among IKs activators due to its enantiomer-specific effects, with R-L3 activating and S-L3 inhibiting IKs .

Structural Diversity: this compound and NS-5806 share aromaticity but differ in halogenation (F vs. MFA’s fenamate structure lacks the benzodiazepine core, possibly explaining its β-adrenergic-independent action .

Therapeutic Potential: this compound and KCNQ1 Activator-1 are prioritized for LQTS due to target specificity, whereas ZnPy and HCP’s broad activity raises safety concerns .

Research Implications and Limitations

  • Gaps in Data : Functional data for NS-5806 and detailed pharmacokinetics of KCNQ1 Activator-1 are lacking.
  • Clinical Translation: Species-specific responses (e.g., this compound in guinea pigs vs.
  • Safety Profiles : Compounds like HCP and ZnPy require rigorous toxicity assessments due to off-target effects .

Biological Activity

L-364,373, also known as (R)-L3, is a potent activator of the cardiac slow delayed rectifier potassium current (IKs), which plays a crucial role in cardiac repolarization. This compound has garnered attention due to its potential therapeutic applications in managing cardiac arrhythmias and other heart-related conditions. Below is an in-depth exploration of its biological activity, including mechanisms, effects on cardiac cells, and relevant case studies.

This compound acts primarily by binding to KCNQ1 channels, which are responsible for generating the IKs current. The activation of these channels leads to several physiological effects:

  • Increased IKs Current : this compound enhances the amplitude of the IKs current in cardiac myocytes, thereby shortening action potential duration (APD) and improving repolarization dynamics .
  • Stereospecific Effects : The compound exhibits stereospecificity; while the R-enantiomer activates IKs, the S-enantiomer inhibits it across various concentrations .
  • Voltage Dependence Shift : this compound shifts the voltage dependence of IKs activation towards more negative voltages, facilitating earlier activation during cardiac cycles .

Electrophysiological Studies

Multiple studies have investigated the electrophysiological effects of this compound on different animal models:

StudyModelKey Findings
Guinea Pig MyocytesActivated IKs and shortened APD.
Canine Ventricular MyocytesFailed to activate IKs effectively compared to other activators like mefenamic acid.
Rabbit Ventricular MyocytesSuppressed early after-depolarizations and enhanced IKs current amplitude.

These findings underscore the compound's variable efficacy across species and highlight its potential therapeutic relevance.

Case Studies and Research Findings

  • Guinea Pig Model : In guinea pig myocytes, this compound was shown to significantly enhance IKs currents. This effect was additive to beta-adrenergic stimulation via isoproterenol, indicating that its mechanism operates independently of beta-receptor pathways .
  • Canine Model : Contrastingly, a study indicated that this compound did not activate IKs in canine ventricular cardiomyocytes. This discrepancy suggests species-specific differences in channel properties or drug interactions .
  • Molecular Interactions : Research utilizing site-directed mutagenesis identified critical amino acids at the KCNQ1 binding site that influence the efficacy of this compound. Mutations at specific residues altered channel kinetics and responsiveness to the compound .

Clinical Implications

The modulation of IKs by this compound presents significant implications for treating conditions like Long QT syndrome (LQTS) and other arrhythmias:

  • Therapeutic Potential : By enhancing cardiac repolarization through increased IKs activity, this compound may serve as a novel therapeutic agent for patients with prolonged QT intervals or arrhythmogenic disorders.
  • Safety Profile : Ongoing research is essential to evaluate the long-term safety and efficacy of this compound in human populations.

Q & A

Basic Research Questions

Q. What is the mechanism by which L-364,373 modulates Kv7.1/KCNQ1 channels, and how does this affect experimental design in cardiac electrophysiology studies?

this compound acts as a partial agonist of Kv7.1/KCNQ1 channels, enhancing the slow delayed rectifier potassium current (IKs) by increasing current amplitude and slowing channel activation/deactivation kinetics . To study its effects, researchers should:

  • Use voltage-clamp techniques to measure IKs currents in isolated cardiomyocytes.
  • Include HMR1556 (a selective Kv7.1 blocker) as a control to isolate Kv7.1-specific effects .
  • Analyze action potential duration (APD) shortening in response to this compound, particularly in models of Long QT Syndrome (LQTS) .

Q. How should researchers design dose-response experiments for this compound to evaluate its inhibitory effects on smooth muscle contraction?

Evidence from bladder smooth muscle studies shows this compound induces dose-dependent inhibition of contraction parameters (amplitude, force, frequency). Key methodological steps include:

  • Testing concentrations in the nM range (e.g., 1–100 nM) using organ bath setups .
  • Log-transforming concentration data to assess sigmoidal dose-response relationships (e.g., EC50 calculation) .
  • Measuring both acute and prolonged exposure effects, as deactivation kinetics are slowed .

Q. What are the primary pharmacological controls required when studying this compound in vascular tone experiments?

In renal or coronary artery models:

  • Use methoxamine (α1-adrenoceptor agonist) to induce pre-contraction, then apply this compound to assess vasorelaxation .
  • Validate Kv7.1 specificity with HMR1556 co-application .
  • Compare responses to cGMP/cAMP-coupled vasodilators (e.g., ANP, urocortin) to rule out off-target pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s vascular effects observed in lean vs. obese adipose tissue models?

Lean perivascular adipose tissue (PVAT) attenuates this compound-induced vasodilation, while obese PVAT does not . To address this:

  • Perform RNA-seq to compare Kv7.1 expression in lean vs. obese vascular tissues.
  • Use HMR1556 to isolate Kv7.1 contributions in PVAT-conditioned arteries .
  • Investigate lipid-mediated modulation of Kv7.1 channels in obesity models.

Q. What experimental approaches can elucidate the structural basis of this compound binding to Kv7.1 channels?

Molecular docking and mutagenesis studies are critical:

  • Target the extracellular inter-subunit interface, a proposed binding pocket for IKs activators .
  • Introduce mutations (e.g., S5 domain tryptophan residues) to assess retigabine-like vs. This compound-specific activation mechanisms .
  • Compare binding kinetics with other Kv7.1 activators (e.g., zinc pyrithione, mefenamic acid) .

Q. How do researchers analyze synergistic effects of this compound with other K+ channel activators in arrhythmia models?

  • Combine this compound with KATP (e.g., cromakalim) or KCa (e.g., NS-1619) activators in perfused heart preparations.
  • Use optical mapping to quantify spatial dispersion of repolarization .
  • Monitor for paradoxical effects, such as cromakalim response attenuation in obese PVAT models .

Q. What methodologies address the lack of clinical data on this compound’s therapeutic potential for LQTS?

  • Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from LQTS patients.
  • Validate Kv7.1 activation using patch-clamp and calcium imaging .
  • Compare this compound to clinically tested agents (e.g., mexiletine) in preclinical arrhythmia models .

Q. Data Analysis & Interpretation

Q. How should researchers quantify this compound’s dose-dependent effects on contraction parameters?

  • Normalize amplitude, force, frequency, and duration changes to baseline (100%) and calculate percentage inhibition .
  • Use nonlinear regression (e.g., GraphPad Prism) to fit log(concentration) vs. response curves .
  • Report EC50 values with 95% confidence intervals for cross-study comparisons.

Q. What statistical methods are appropriate for comparing this compound’s efficacy across tissue types?

  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., renal vs. coronary arteries) .
  • Use paired t-tests for pre- vs. post-L-364,373 measurements in the same tissue .
  • Account for inter-subject variability in human tissue studies using mixed-effects models.

Q. Contradictions & Limitations

Q. Why does this compound show variable efficacy in different vascular beds, and how can this be addressed experimentally?

Variability may arise from tissue-specific Kv7.1 expression or modulatory factors (e.g., PVAT). Solutions include:

  • qPCR/Western blot quantification of Kv7.1 isoforms in target tissues .
  • Pharmacological dissection using subtype-selective blockers (e.g., HMR1556 for Kv7.1) .
  • Ex vivo perfusion models to assess systemic vs. localized effects .

Properties

IUPAC Name

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBANSGENFERAT-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349652
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103342-82-1
Record name L 364373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.